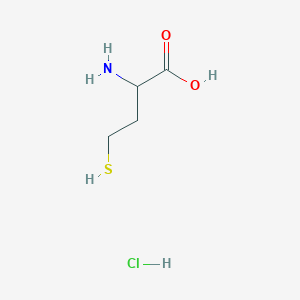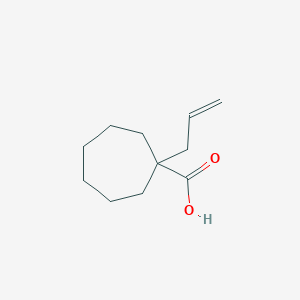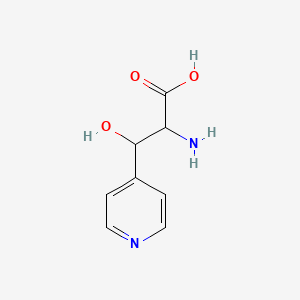
3-Bromo-5-methylthiophene-2,4-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methylthiophene-2,4-disulfonyl dichloride is a unique thiophene derivative with the molecular formula C₅H₃BrCl₂O₄S₃ and a molecular weight of 374.08 g/mol . This compound is characterized by the presence of bromine, methyl, and disulfonyl chloride groups attached to a thiophene ring, making it a versatile intermediate in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylthiophene-2,4-disulfonyl dichloride typically involves the bromination of 5-methylthiophene followed by sulfonylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and chlorosulfonic acid for sulfonylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylthiophene-2,4-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-5-methylthiophene-2,4-disulfonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of advanced materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylthiophene-2,4-disulfonyl dichloride involves its ability to act as an electrophile in various chemical reactions. The presence
Properties
Molecular Formula |
C5H3BrCl2O4S3 |
|---|---|
Molecular Weight |
374.1 g/mol |
IUPAC Name |
3-bromo-5-methylthiophene-2,4-disulfonyl chloride |
InChI |
InChI=1S/C5H3BrCl2O4S3/c1-2-4(14(7,9)10)3(6)5(13-2)15(8,11)12/h1H3 |
InChI Key |
UETMSMHVAWZQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)S(=O)(=O)Cl)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)
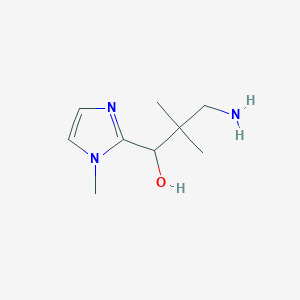
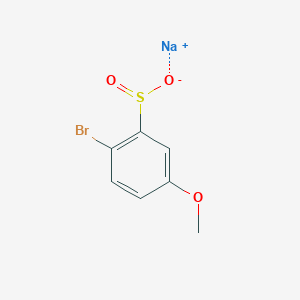
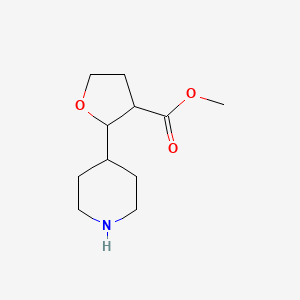

![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)
